molecular formula C9H12BrNO B3294264 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene CAS No. 886763-32-2

1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene

Cat. No.: B3294264
CAS No.: 886763-32-2
M. Wt: 230.1 g/mol
InChI Key: ZJNXPQUJTAXHPG-UHFFFAOYSA-N
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Description

1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene is an organic compound with the molecular formula C9H12BrNO It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with an aminopropyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene typically involves the reaction of 3-bromophenol with 1-aminopropan-2-ol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the ether linkage. The reaction mixture is heated to promote the reaction and the product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aminopropyl group can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include oxo derivatives of the aminopropyl group.

    Reduction Reactions: Products include different amine derivatives.

Scientific Research Applications

1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene: Similar structure but with a chlorine atom instead of bromine.

    1-[(1-Aminopropan-2-yl)oxy]-4-bromobenzene: Similar structure but with the bromine atom in a different position on the benzene ring.

Uniqueness: 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene is unique due to the specific positioning of the bromine atom and the aminopropyl group, which influences its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-bromophenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7(6-11)12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNXPQUJTAXHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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